molecular formula C23H37N3O4 B6134797 4-[[4-[3-[Cyclohexyl(methyl)amino]-2-hydroxypropoxy]-3-methoxyphenyl]methyl]piperazine-1-carbaldehyde

4-[[4-[3-[Cyclohexyl(methyl)amino]-2-hydroxypropoxy]-3-methoxyphenyl]methyl]piperazine-1-carbaldehyde

Cat. No.: B6134797
M. Wt: 419.6 g/mol
InChI Key: PTVCAINUNJTKRT-UHFFFAOYSA-N
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Description

4-[[4-[3-[Cyclohexyl(methyl)amino]-2-hydroxypropoxy]-3-methoxyphenyl]methyl]piperazine-1-carbaldehyde is a complex organic compound with a unique structure that includes a piperazine ring, a cyclohexyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-[3-[Cyclohexyl(methyl)amino]-2-hydroxypropoxy]-3-methoxyphenyl]methyl]piperazine-1-carbaldehyde typically involves multiple steps, including the formation of the piperazine ring, the introduction of the cyclohexyl group, and the attachment of the methoxyphenyl group. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[[4-[3-[Cyclohexyl(methyl)amino]-2-hydroxypropoxy]-3-methoxyphenyl]methyl]piperazine-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Primary alcohol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

4-[[4-[3-[Cyclohexyl(methyl)amino]-2-hydroxypropoxy]-3-methoxyphenyl]methyl]piperazine-1-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure and functional groups.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[[4-[3-[Cyclohexyl(methyl)amino]-2-hydroxypropoxy]-3-methoxyphenyl]methyl]piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: Shares the cyclohexyl group but lacks the piperazine ring and methoxyphenyl group.

    Piperazine: Contains the piperazine ring but lacks the cyclohexyl and methoxyphenyl groups.

    Methoxybenzylamine: Contains the methoxyphenyl group but lacks the piperazine ring and cyclohexyl group.

Uniqueness

4-[[4-[3-[Cyclohexyl(methyl)amino]-2-hydroxypropoxy]-3-methoxyphenyl]methyl]piperazine-1-carbaldehyde is unique due to its combination of functional groups, which provide a diverse range of chemical reactivity and potential applications. The presence of the piperazine ring, cyclohexyl group, and methoxyphenyl group in a single molecule allows for interactions with a wide variety of biological targets and chemical environments.

Properties

IUPAC Name

4-[[4-[3-[cyclohexyl(methyl)amino]-2-hydroxypropoxy]-3-methoxyphenyl]methyl]piperazine-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H37N3O4/c1-24(20-6-4-3-5-7-20)16-21(28)17-30-22-9-8-19(14-23(22)29-2)15-25-10-12-26(18-27)13-11-25/h8-9,14,18,20-21,28H,3-7,10-13,15-17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVCAINUNJTKRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(COC1=C(C=C(C=C1)CN2CCN(CC2)C=O)OC)O)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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